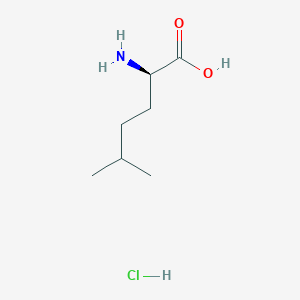

D-Homoleucine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

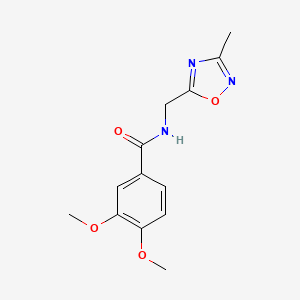

D-Homoleucine hydrochloride is a chemical compound with the CAS Number: 1369531-51-0 and a molecular weight of 181.66 . It is also known as ®-2-amino-5-methylhexanoic acid hydrochloride . This compound belongs to a class of unusual amino acids known as β-homo amino acids or beta amino acids . The more common α-analogues of these amino acids are present in greater quantities and make up most polypeptides in a cell .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H15NO2.ClH/c1-5(2)3-4-6(8)7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H/t6-;/m1./s1 . This indicates that the compound has a specific arrangement of atoms and functional groups.Physical And Chemical Properties Analysis

This compound has a molecular weight of 181.66 . It is recommended to be stored at 0-8°C .Wissenschaftliche Forschungsanwendungen

Enzymatic Analysis and Inhibitor Screening

D-Homoleucine hydrochloride plays a crucial role in the study of enzymes such as leucine aminopeptidase (LAP). LAP is a hydrolase involved in the hydrolysis of peptides containing leucine residues, acting as a key virulence factor for pathogenic bacteria. A study by Zhang et al. (2021) developed a fluorescent probe for real-time visual sensing of LAP, facilitating the identification of bacteria expressing LAP and screening for natural inhibitors like 3-acetyl-11-keto-β-boswellic acid (AKBA), which attenuates sepsis induced by Staphylococcus aureus. This highlights the application of this compound and related compounds in diagnosing and treating bacterial infections (Zhang et al., 2021).

Biosynthesis and Biocatalysis

Another significant application of this compound derivatives is in the biosynthesis of non-naturally occurring amino acids, such as L-tert-leucine. Jia et al. (2021) discovered four hypothetical leucine dehydrogenases through genome mining, which were then expressed in Escherichia coli for the biosynthesis of L-tert-leucine. This research lays the groundwork for low-cost, large-scale biosynthesis of valuable chiral amino acids, demonstrating the potential of this compound and its analogs in industrial biotechnology and pharmaceuticals (Jia et al., 2021).

Peptide and Protein Research

This compound is also valuable in peptide and protein research. Algeri et al. (1977) investigated the enzymatic activities crucial for the synthesis of biogenic amines, offering insights into neurobiology and the mechanisms of aging and disease. Studies like these help in understanding the fundamental processes of life and have implications in developing therapies for neurological disorders (Algeri et al., 1977).

Safety and Hazards

Wirkmechanismus

Target of Action

D-Homoleucine hydrochloride is a derivative of the amino acid leucine As a leucine derivative, it may interact with the same targets as leucine, such as the mtor pathway .

Mode of Action

Leucine is known to activate the mTOR pathway, which plays a crucial role in protein synthesis and cell growth .

Biochemical Pathways

Leucine is involved in various biochemical pathways, including protein synthesis, cell growth, and the mTOR signaling pathway .

Result of Action

Leucine is known to promote protein synthesis and cell growth through the activation of the mTOR pathway .

Biochemische Analyse

Biochemical Properties

D-Homoleucine hydrochloride shares many biochemical properties with its α-analogue, leucine It interacts with various enzymes, proteins, and other biomolecules in the cell

Cellular Effects

It is known that leucine derivatives can influence cellular function by affecting cell signaling pathways, gene expression, and cellular metabolism . It is plausible that this compound may have similar effects, but specific studies are needed to confirm this.

Molecular Mechanism

It is known that leucine and its derivatives can activate the mTORC1 pathway, which plays a crucial role in cell growth and metabolism

Metabolic Pathways

It is known that leucine is involved in several metabolic pathways, but whether this compound participates in similar pathways is not clear .

Eigenschaften

IUPAC Name |

(2R)-2-amino-5-methylhexanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-5(2)3-4-6(8)7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H/t6-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQKANUHWZITUKA-FYZOBXCZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC[C@H](C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-ethyl-N-(3-fluoro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2450202.png)

![N-(3-acetamidophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2450208.png)

![6-[(3,4-Dichlorophenyl)(1-pyrrolidinyl)methyl]-1,3-benzodioxol-5-ol](/img/structure/B2450209.png)

![2-{[(4-Carboxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2450211.png)

![N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2450215.png)

![2-chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide](/img/structure/B2450220.png)

![N-[cyano(3,4,5-trimethoxyphenyl)methyl]-3-(furan-2-yl)propanamide](/img/structure/B2450223.png)